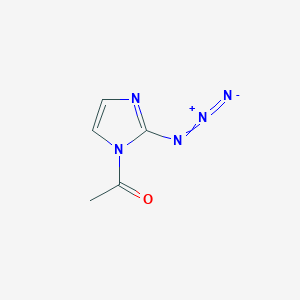

1H-Imidazole, 1-acetyl-2-azido-

Description

Fundamental Structural Features and Reactivity of the Imidazole (B134444) Core

The imidazole ring is a planar, aromatic system with 6 π-electrons. It is a polar molecule and is amphoteric, meaning it can act as both a weak acid and a weak base. The lone pair of electrons on one nitrogen atom (N-3) is available for protonation, rendering the molecule basic. The N-H proton on the other nitrogen (N-1) can be abstracted, giving the imidazole an acidic character. This dual reactivity is a cornerstone of its chemical versatility.

The imidazole core can undergo electrophilic substitution reactions, typically at the C-4 and C-5 positions. Furthermore, the nitrogen atoms can be functionalized through various reactions, including N-alkylation and N-acylation.

Academic Significance of Functionalized Imidazole Derivatives in Organic Synthesis

The functionalization of the imidazole ring opens up a vast chemical space with diverse applications. N-acylimidazoles, for instance, are highly reactive acylating agents, often more so than corresponding acid chlorides or anhydrides. This enhanced reactivity stems from the fact that the imidazole anion is an excellent leaving group. They have found extensive use in chemical biology for the modification of proteins and other biomolecules.

Azido-functionalized imidazoles are valuable precursors in various chemical transformations. The azido (B1232118) group can participate in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry," allowing for the efficient construction of more complex molecular architectures, such as triazoles.

Scope and Research Imperatives for N-Acyl and C-Azido Imidazole Scaffolds

The combination of an N-acyl group and a C-azido group on an imidazole scaffold, as seen in 1H-Imidazole, 1-acetyl-2-azido- , presents a molecule with intriguing and potentially powerful reactivity. The electron-withdrawing nature of the N-acetyl group is expected to influence the electronic properties of the imidazole ring and the attached azido group.

Research into such scaffolds is driven by the desire to create novel bifunctional reagents. For instance, the N-acyl group could act as a handle for targeted acylation reactions, while the azido group provides a site for subsequent ligation or modification via click chemistry. Understanding the interplay between these two functional groups is crucial for harnessing the full synthetic potential of these molecules.

Detailed Research Findings on 1H-Imidazole, 1-acetyl-2-azido-

Direct and detailed experimental research findings specifically for 1H-Imidazole, 1-acetyl-2-azido- are limited in currently available scientific literature. However, by examining related compounds and general principles of imidazole chemistry, we can infer its structural and reactive properties.

The presence of the acetyl group at the N-1 position stabilizes the 1H-tautomer and acts as an electron-withdrawing group, which modulates the electron density of the imidazole ring. vulcanchem.com This, in turn, is expected to influence the reactivity of the C-2 azido group. The acetyl group is anticipated to decrease the basicity of the N-3 nitrogen. vulcanchem.com

The azido group at the C-2 position is a versatile functional handle. It can be used for further transformations through reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Synthesis: A plausible synthetic route to 1H-Imidazole, 1-acetyl-2-azido- would involve a two-step process. The first step would be the introduction of the azido group at the C-2 position of an imidazole precursor. This can be achieved through an azido transfer reaction, for example, by treating 2-lithioimidazole with tosyl azide (B81097). Subsequent N-acetylation of the resulting 2-azido-1H-imidazole with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) would yield the final product. vulcanchem.com

Spectroscopic Properties: Based on analogous structures, the following spectroscopic characteristics for 1H-Imidazole, 1-acetyl-2-azido- can be predicted:

| Spectroscopic Data (Predicted) | |

| ¹H NMR | The protons on the imidazole ring (H-4 and H-5) are expected to show downfield shifts (in the range of δ 7.2–8.1 ppm) due to the electron-withdrawing effect of the N-acetyl group. vulcanchem.com |

| ¹³C NMR | The carbon atoms of the imidazole ring will have characteristic shifts, with the C-2 carbon bearing the azido group expected at a specific resonance. |

| IR Spectroscopy | A strong absorption band characteristic of the azide stretch is expected around 2100 cm⁻¹. vulcanchem.com Another strong absorption for the acetyl carbonyl (C=O) stretch should appear around 1700 cm⁻¹. vulcanchem.com |

For comparison, the experimentally determined spectroscopic data for the closely related compound, 2-azido-1-methyl-1H-imidazole , are presented below:

| Spectroscopic Data for 2-azido-1-methyl-1H-imidazole | |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.78 (d, J = 1.6 Hz, 1H), 6.63 (d, J = 1.6 Hz, 1H), 3.35 (s, 3H) |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 141.1 (s, C-2), 127.2 (d, C-4), 119.9 (d, C-5), 32.1 (q, CH₃) |

| IR (cm⁻¹) | 2142 (N₃ stretch) |

Data obtained from a study on the synthesis of azido N-methylimidazoles.

The development of detailed research on 1H-Imidazole, 1-acetyl-2-azido- would be highly valuable to confirm these predicted properties and to fully explore its potential in organic synthesis and chemical biology.

Structure

2D Structure

3D Structure

Properties

CAS No. |

56751-69-0 |

|---|---|

Molecular Formula |

C5H5N5O |

Molecular Weight |

151.13 g/mol |

IUPAC Name |

1-(2-azidoimidazol-1-yl)ethanone |

InChI |

InChI=1S/C5H5N5O/c1-4(11)10-3-2-7-5(10)8-9-6/h2-3H,1H3 |

InChI Key |

UXQMNPMHOLUSHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=CN=C1N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 1h Imidazole, 1 Acetyl 2 Azido and Analogs

Strategies for Regioselective N-Acylation of Imidazole (B134444) Rings

N-acylation of imidazoles is a fundamental transformation, yet achieving regioselectivity between the N1 and N3 positions can be challenging, especially in asymmetrically substituted imidazoles. The N-acetyl group in the target compound is an activating group, making the acyl imidazole a potent acylating agent itself. google.com

Direct acylation is a conventional method for forming N-acyl imidazoles. Acyl halides, particularly acyl chlorides, and carboxylic acid anhydrides are common reagents for this purpose. The reaction involves the nucleophilic attack of the imidazole nitrogen on the carbonyl carbon of the acylating agent. libretexts.orgpressbooks.pub

When using acyl chlorides, the reaction produces hydrochloric acid (HCl) as a byproduct. libretexts.org To drive the reaction to completion and prevent the protonation of the starting imidazole, a base such as pyridine (B92270) is often added to neutralize the acid. pressbooks.pub Similarly, reaction with an anhydride (B1165640) is an effective method. libretexts.org A notable synthesis of 1-acetylimidazole (B1218180) involves the reaction of imidazole with isopropenyl acetate, catalyzed by sulfuric acid. google.com Another direct approach utilizes ketenes, which react readily with imidazoles having an available imino-hydrogen at ambient temperatures to yield 1-acyl imidazoles. google.com

The general mechanism for these reactions is a nucleophilic acyl substitution, where the imidazole acts as the nucleophile. libretexts.org

Table 1: Examples of Direct N-Acylation of Imidazoles

| Imidazole Substrate | Acylating Agent | Conditions | Product | Yield | Reference |

| Imidazole | Isopropenyl acetate | H₂SO₄ (catalyst) | 1-Acetylimidazole | - | google.com |

| Imidazole | Ketene (B1206846) | Mutual non-reactive solvent, ambient temp. | 1-Acetylimidazole | - | google.com |

| 2-Methylimidazole | Ketene | Mutual non-reactive solvent, ambient temp. | 1-Acetyl-2-methylimidazole | 99% | google.com |

| Carboxylic Acid | Acyl Chloride | Pyridine | Anhydride | - | pressbooks.pub |

Catalytic methods offer milder conditions and improved efficiency for N-acylation. Organocatalysis has emerged as a powerful tool. For instance, a simple and efficient method has been developed to access N-acyl imidazoles from aldehydes using CTAB-tBuOOH. acs.org

While much of the recent catalytic work has focused on N-arylation, the principles can inform N-acylation strategies. Copper-catalyzed N-arylation of imidazoles with aryl halides has been extensively studied, utilizing various ligands and copper sources like CuBr to achieve high yields under mild conditions. scirp.orgorganic-chemistry.orgresearchgate.net These systems highlight the potential for transition metal catalysis in activating the imidazole nucleus for N-functionalization.

Furthermore, chiral 4-pyrrolidinopyridine (B150190) (PPY) derivatives have been developed as acyl-transfer catalysts, demonstrating exceptional control in atroposelective acylation reactions, which could be adapted for specific N-acylation challenges. acs.org

In unsymmetrically substituted imidazoles, the two nitrogen atoms are inequivalent, leading to potential regioisomers upon acylation. The regioselectivity is influenced by electronic and steric factors. The general reactivity of the imidazole ring shows the C5 position is highly reactive toward electrophilic substitution, while the C2 position has the most acidic C-H bond. nih.gov

To control the N-alkylation (and by extension, N-acylation) regioselectivity, protecting groups are often employed. A significant strategy involves the use of the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.govacs.orgnih.gov By protecting one nitrogen, functionalization can be directed to the other positions. A key development is the "SEM-switch," a process that transfers the SEM-group from the N1 to the N3 position, thereby enabling functionalization at the previously blocked site. nih.govacs.orgnih.gov This allows for a programmable approach to synthesizing complex, multi-substituted imidazoles. For instance, selective N3-alkylation can be achieved, followed by deprotection of the SEM group. nih.govnih.gov The choice of solvent and base can also dramatically influence regioselectivity in palladium-catalyzed arylations, a principle that can be extended to other functionalization reactions. nih.gov

Synthetic Pathways for the Introduction of Azido (B1232118) Functionality at the Imidazole C2-Position

Introducing an azido group at the C2 position of an imidazole ring is a critical step. This functionality is often installed via diazo-transfer reactions or nucleophilic displacement strategies.

Diazo-transfer reactions are a primary method for converting amines to azides and can also be used on activated C-H bonds after metallation. manchester.ac.uk A common and effective reagent for this transformation is imidazole-1-sulfonyl azide (B81097), often used as its more stable hydrochloride or hydrogen sulfate (B86663) salt. manchester.ac.uknih.govnih.gov This reagent provides an efficient, mild, and copper-free method for diazo-transfer. nih.gov The hydrogen sulfate salt is noted for its enhanced stability, making it a safer alternative to other aziding agents like triflyl azide. manchester.ac.uknih.gov

Another approach involves the lithiation of the imidazole ring followed by reaction with an azide source. For example, 2-azido-N-methylimidazole was successfully synthesized using a procedure involving the treatment of the corresponding heteroaryllithium with tosyl azide. nih.gov More recently, 2-azido-1,3-dimethylimidazolinium salts (ADMP) have been developed as efficient diazo-transfer reagents for primary amines and can be used for other nitrogen functionalizations. orgsyn.org

Table 2: Reagents for Diazo-Transfer Reactions

| Reagent | Precursor | Key Features | Reference |

| Imidazole-1-sulfonyl azide hydrogen sulfate | Primary amines | Stable, safe alternative to TfN₃ | manchester.ac.uknih.gov |

| Tosyl azide | Heteroaryllithium | Used for azido transfer to lithiated heterocycles | nih.gov |

| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) | Primary amines | Diazo-transfer reagent | orgsyn.org |

Nucleophilic substitution provides an alternative route to C2-azidoimidazoles. This typically involves displacing a leaving group at the C2 position with an azide anion. While direct displacement on a C2-haloimidazole can be challenging due to the electron-rich nature of the ring, activation of the substrate can facilitate the reaction.

One reported method for synthesizing azido-imidazoles involves the nucleophilic substitution of tertiary alcohols with an azide anion in the presence of boron trifluoride-diethyl etherate. nih.gov The synthesis of various α-azido ketones, which can serve as precursors to imidazole rings, often involves the nucleophilic substitution of an α-halo ketone with sodium azide. nih.gov These α-azido ketones can then be used in cyclization reactions to form imidazole derivatives. For example, the pyrolysis of phenacyl azide can lead to the formation of 2-benzoyl-4-phenylimidazole through dimerization and dehydration of an intermediate. nih.gov

Furthermore, imidazoles themselves can be engineered to act as leaving groups (nucleofuges). Imidazole-1-sulfonyl derivatives are widely used in synthetic chemistry for nucleophilic substitution reactions, highlighting the versatility of the imidazole core in facilitating such transformations. nih.gov

Conversion of 2-Aminoimidazoles to 2-Azidoimidazoles

A primary route to 2-azidoimidazoles involves the chemical transformation of the corresponding 2-aminoimidazoles. This conversion is typically achieved through a diazotization reaction followed by displacement with an azide source. The process is analogous to the well-established Sandmeyer reaction in aniline (B41778) chemistry.

The key intermediate for this transformation is a 2-aminoimidazole derivative. The synthesis of such precursors is well-documented, often starting from α-dicarbonyl compounds and guanidine (B92328) or its derivatives. rsc.org Once the 2-aminoimidazole is obtained, the diazotization is carried out in the presence of a nitrite (B80452) source, such as sodium nitrite, under acidic conditions to form the transient diazonium salt. Subsequent treatment with an azide source, like sodium azide, introduces the azido functionality at the 2-position.

A notable example of a related transformation is the synthesis of 1-(2-azidoethyl)-2-methyl-5-nitro-1H-imidazole, which was prepared from its 2-amino precursor. taylorfrancis.com This highlights the feasibility of introducing an azido group onto the imidazole ring system. The use of imidazole-1-sulfonyl azide hydrogen sulfate has emerged as a safer and effective diazo-transfer reagent for converting primary amines to azides and can be employed in the synthesis of 2-azido-2-deoxy sugar derivatives, a reaction that is conceptually similar to the transformation of 2-aminoimidazoles. taylorfrancis.comworktribe.com

The general reaction scheme can be summarized as follows:

Scheme 1: General Conversion of 2-Aminoimidazole to 2-Azidoimidazole

N N N

//\ //\ //\

H2N-C--N-R + NaNO2 + 2HX -> [N2+-C--N-R]X- + NaN3 -> N3-C--N-R

\\/ \\/ \\/

CH CH CH

Where R represents a substituent on the imidazole nitrogen and X is an acid counter-ion.

Challenges in this method include the stability of the 2-imidazolyl diazonium salt, which can be prone to decomposition. Reaction conditions such as temperature, acid concentration, and the choice of solvent must be carefully controlled to maximize the yield of the desired 2-azidoimidazole.

Convergent and Sequential Synthetic Protocols for 1H-Imidazole, 1-acetyl-2-azido- Construction

The synthesis of 1H-Imidazole, 1-acetyl-2-azido- requires the strategic introduction of both the acetyl and azido groups. This can be approached through either a stepwise functionalization of a pre-formed imidazole ring or via a convergent multicomponent reaction.

The order of introducing the acetyl and azido groups is critical to a successful synthesis. Two primary sequential routes can be envisioned:

Route A: Azidation followed by Acetylation: This pathway would involve the initial synthesis of 2-azido-1H-imidazole, followed by N-acetylation. The synthesis of 2-azido-1H-imidazole would likely proceed from 2-amino-1H-imidazole as described in section 2.2.3. The subsequent N-acetylation of 2-azido-1H-imidazole could be achieved using acetylating agents like acetyl chloride or acetic anhydride. google.comacs.org However, the acetylating conditions must be mild enough to avoid cleavage of the imidazole ring or reaction with the azido group. The reaction of imidazole with ketene in a non-reactive solvent at ambient temperature has been shown to produce 1-acetylimidazole in high yield. google.com

Route B: Acetylation followed by Azidation: This route would commence with the N-acetylation of a suitable imidazole precursor, followed by the introduction of the azido group at the C2-position. For instance, one could start with 1-acetyl-2-amino-1H-imidazole and convert the amino group to an azido group. However, the acetyl group is an electron-withdrawing group and may deactivate the imidazole ring towards electrophilic substitution, while also being potentially labile under the acidic conditions required for diazotization. The enzymatic synthesis of N-acetylimidazole has also been reported, offering a mild alternative for the acetylation step. acs.org

The choice between these routes would depend on the relative reactivity and stability of the intermediates. The electron-withdrawing nature of the acetyl group might make the subsequent introduction of the azido group more challenging in Route B. Conversely, the presence of the azido group in Route A might influence the regioselectivity and efficiency of the N-acetylation step.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles in a single step. bohrium.com Various MCRs have been developed for the synthesis of tri- and tetrasubstituted imidazoles. isca.mersc.orgtandfonline.com

For instance, the Radziszewski reaction and its modifications involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an amine) to form the imidazole core. tandfonline.com While these methods are powerful for generating a diverse range of substituted imidazoles, the direct incorporation of an acetyl group at N1 and an azido group at C2 in a single MCR is not straightforward and would likely require the development of novel reaction components or catalysts.

A potential adaptation could involve a three-component reaction using a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to first construct a 2-unsubstituted or 2-amino-imidazole, which could then be functionalized in subsequent steps as described above. Alternatively, a novel MCR could be designed using a starting material that already contains the azido functionality.

| Multicomponent Reaction Type | Reactants | Product | Potential for Adaptation |

| Radziszewski Reaction | 1,2-Dicarbonyl, Aldehyde, Ammonia | 2,4,5-Trisubstituted Imidazole | Could be used to form a precursor for subsequent azidation and acetylation. |

| Four-Component Reaction | 1,2-Dicarbonyl, Aldehyde, Amine, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazole rsc.org | A primary amine could be used to introduce the N1-substituent, but direct incorporation of the acetyl group is challenging. |

| Phospha-münchnone Cycloaddition | Imine, Acid Chloride, N-nosyl Imine | Highly Substituted Imidazole acs.org | Offers a route to N-substituted imidazoles; could potentially be adapted with an azido-containing component. |

In the synthesis of a molecule with multiple reactive sites like 1H-Imidazole, 1-acetyl-2-azido-, the use of protecting groups is often indispensable to ensure regioselectivity and prevent unwanted side reactions.

Given the lability of the N-acetyl group under both acidic and basic conditions, it may be more strategic to introduce this functionality in the final step of the synthesis. Therefore, a protecting group on the imidazole nitrogen would be beneficial during the introduction of the azido group.

Several protecting groups for the imidazole nitrogen have been reported, each with its own set of conditions for introduction and removal. acs.orgjst.go.jp

[2-(Trimethylsilyl)ethoxy]methyl (SEM): This group is stable to a wide range of conditions and can be removed with fluoride (B91410) ions. acs.org

4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr): This group is stable to trifluoroacetic acid but can be removed with stronger acids. jst.go.jp

tert-Butoxycarbonyl (Boc): The N-Boc group is widely used and can be removed under acidic conditions. However, selective deprotection in the presence of other acid-labile groups can be challenging. A method for the selective deprotection of N-Boc-imidazoles using NaBH4 in ethanol (B145695) has been reported.

A plausible synthetic strategy employing a protecting group would be:

Protection of the nitrogen of a suitable imidazole precursor (e.g., 2-amino-1H-imidazole) with a group like SEM or Mtr.

Conversion of the 2-amino group to a 2-azido group via diazotization and azidation.

Deprotection of the imidazole nitrogen.

N-acetylation to yield the final product, 1H-Imidazole, 1-acetyl-2-azido-.

The choice of protecting group will depend on the specific reaction conditions used in the subsequent steps to ensure its stability and selective removal. For instance, the t-butyldimethylsilyl (TBDMS) group has been used as a protecting group at the 2-position to allow for lithiation at the 5-position, demonstrating the utility of silyl (B83357) protecting groups in imidazole chemistry. rsc.orgrsc.org

| Protecting Group | Introduction | Removal Conditions | Applicability |

| [2-(Trimethylsilyl)ethoxy]methyl (SEM) acs.org | SEM-Cl, base | Fluoride source (e.g., TBAF) | Stable to a wide range of conditions, good for multi-step synthesis. |

| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) jst.go.jp | Mtr-Cl, base | Strong acid (e.g., MSA in TFA) | Useful when stability to milder acids is required. |

| tert-Butoxycarbonyl (Boc) | Boc2O, base | Acid (e.g., TFA), or NaBH4/EtOH | Widely used, but selectivity in removal can be a concern. |

Reaction Mechanisms and Chemical Transformations of 1h Imidazole, 1 Acetyl 2 Azido

Mechanistic Insights into the Reactivity of the Azido (B1232118) Group on the Imidazole (B134444) Core

The reactivity of the 2-azidoimidazole scaffold is largely dominated by the chemistry of the azido group, a versatile functional group known for its ability to undergo a variety of transformations upon activation by heat, light, or chemical reagents.

Thermal and Photochemical Denitrogenation Pathways

A hallmark reaction of organic azides is their decomposition under thermal or photochemical conditions to extrude molecular nitrogen (N₂) and generate a highly reactive nitrene intermediate. In the case of 1H-Imidazole, 1-acetyl-2-azido- , this process would lead to the formation of a 2-nitreno-1H-imidazole derivative.

The fate of this transient nitrene is highly dependent on the reaction conditions and the surrounding molecular environment. The nitrene can exist in either a singlet or triplet state, each exhibiting distinct reactivity. The singlet nitrene is typically involved in concerted reactions, while the triplet state behaves as a diradical. The photolysis of steroidal α-azido ketones, for instance, has been shown to yield N-acyl imines, suggesting a potential pathway for the rearrangement of the initially formed nitrene. researchgate.net

Intramolecular Cyclization and Rearrangement Processes

The generated nitrene intermediate from 1H-Imidazole, 1-acetyl-2-azido- can undergo subsequent intramolecular reactions. One plausible pathway is intramolecular cyclization, where the nitrene attacks a nitrogen or carbon atom within the imidazole ring or the N-acetyl group. Such cyclizations are known to occur in similar systems, for example, the rhodium-catalyzed intramolecular cyclization of 1-azido-2-(2,2-dihalovinyl)arenes proceeds via a rhodium nitrene intermediate to form 2,3-dihaloindoles. researchgate.net

Rearrangements are also a common fate for nitrenes. Depending on the substitution pattern and electronic effects, the imidazole ring itself could potentially undergo ring expansion or contraction, leading to the formation of different heterocyclic systems. For example, dirhodium(II) carboxylate complexes have been found to catalyze the selective migration of acyl groups in trisubstituted styryl azides to form 1,2,3-trisubstituted indoles. researchgate.net

Nucleophilic Reactivity Towards the Azido Moiety

The terminal nitrogen atom of the azido group possesses a degree of electrophilicity, making it susceptible to attack by nucleophiles. However, the azido group itself is a relatively poor leaving group. In some cases, the azido group can act as a pseudo-leaving group, particularly when activated. nih.gov The reaction of 3-azidopropanoic acid with a carbodiimide (B86325) coupling reagent, for instance, leads to a cyclic intermediate where the azide (B81097) can be displaced. nih.gov

The electrophilicity of the azido group in 1H-Imidazole, 1-acetyl-2-azido- would be influenced by the electron-withdrawing nature of the N-acetyl group, potentially enhancing its reactivity towards strong nucleophiles. The stability of the azido group towards nucleophiles can be increased by its conversion to a phosphazide, which allows for selective transformations at other parts of the molecule. bohrium.comrsc.org

Transformations Mediated by the N-Acetyl Functionality

The N-acetyl group is not merely a spectator in the chemistry of 1H-Imidazole, 1-acetyl-2-azido- . It actively participates in and influences the course of reactions, primarily through acyl transfer mechanisms and by acting as a leaving group.

Acyl Transfer and Acylating Agent Mechanisms

N-acetylimidazoles are well-established acylating agents. nist.govgoogle.com The N-acetyl group can be transferred to a variety of nucleophiles, including amines, alcohols, and water. nih.govnih.govorganic-chemistry.org This reactivity stems from the activation of the acetyl group by the imidazole ring. The mechanism of acyl transfer typically involves the nucleophilic attack on the carbonyl carbon of the acetyl group, leading to a tetrahedral intermediate, followed by the departure of the imidazole ring.

The presence of the 2-azido group in 1H-Imidazole, 1-acetyl-2-azido- would modulate the leaving group ability of the 2-azidoimidazole moiety. The electron-withdrawing nature of the azido group is expected to enhance the electrophilicity of the acetyl carbonyl, making it a more potent acylating agent compared to unsubstituted N-acetylimidazole.

The N-Acetyl Group as a Tunable Leaving Group in Organic Reactions

The interplay between the azido and N-acetyl groups in 1H-Imidazole, 1-acetyl-2-azido- creates a molecule with a rich and complex reactivity profile, offering numerous possibilities for the synthesis of novel and diverse chemical structures.

Investigations into the Hydrolytic Stability of N-Acyl Imidazoles

The N-acetyl group of 1H-Imidazole, 1-acetyl-2-azido- is characteristic of N-acyl imidazoles, a class of compounds known as azolides. These are recognized as reactive heterocyclic amides that are significantly more susceptible to nucleophilic attack, such as hydrolysis, compared to typical acyclic amides. nih.gov Their stability is a critical factor in their function as acyl transfer reagents and is highly dependent on the reaction conditions and the steric and electronic nature of the acyl substituent. nih.govresearchgate.net

Generally, N-acyl imidazoles exhibit moderate stability in aqueous media but are labile under certain conditions. researchgate.net Studies on various N-acyl imidazoles reveal a general instability in basic conditions. researchgate.net For instance, while some sterically hindered N-acyl imidazoles like N-(2,4,6-trimethylbenzoyl)imidazole show remarkable stability, remaining unaffected after two days in 2% DBU in DMF, simpler analogs are more readily cleaved. researchgate.net Conversely, many N-acyl imidazoles are relatively stable under mildly acidic conditions, such as 3% trifluoroacetic acid (TFA) in chloroform. researchgate.net

The rate of hydrolysis is significantly influenced by steric factors. Research has shown that increased steric bulk on the acyl group can have complex effects. While branching at the α-carbon of the acyl group can lead to a small increase in the hydrolysis rate, branching at the β-carbon tends to decrease the rate. researchgate.net This anomalous effect for α-branched substituents is attributed to a more favorable enthalpy of activation (ΔH*), possibly due to the relief of steric strain in the transition state. researchgate.net Sterically hindered N-acyl imidazoles are generally more stable against nucleophilic attack than their unhindered counterparts. nih.gov

The electronic properties of substituents on the imidazole ring also play a crucial role. Electron-withdrawing groups, such as a nitro group, on the imidazole ring increase the rate of hydrolysis. The hydrolysis of N-acyl-4(5)-nitroimidazoles is pH-independent between pH 1 and 6 and is considerably faster than that of the corresponding unsubstituted N-acylimidazoles, indicating that the ease of nucleophilic attack is more critical than the protonation of the leaving group in this range. researchgate.net This suggests that the electron-withdrawing nature of the 2-azido group in 1H-Imidazole, 1-acetyl-2-azido- would likely enhance the susceptibility of the N-acetyl group to hydrolysis compared to N-acetylimidazole itself.

| Condition | General Stability | Influencing Factors | Reference |

|---|---|---|---|

| Basic (e.g., OH⁻, DBU) | Generally unstable/labile | Rate is sensitive to steric hindrance; sterically hindered amides are more stable. | nih.govresearchgate.net |

| Acidic (e.g., 0.1 M HCl, 3% TFA) | Relatively stable | α-carbon branching on the acyl group can slightly increase the rate of hydrolysis. | researchgate.net |

| Neutral (Water) | Moderate reactivity | Electron-withdrawing groups on the imidazole ring accelerate hydrolysis. | researchgate.net |

Cooperative and Competitive Reactivity of the Azido and Acetyl Groups in 1H-Imidazole, 1-acetyl-2-azido-

The presence of both an electrophilic N-acetyl group and a versatile azido group on the same imidazole scaffold creates a platform for competitive and potentially cooperative reactions. The ultimate reaction pathway is dictated by the reagents, conditions, and the inherent electronic and steric properties of the molecule.

Electronic and Steric Effects on Reaction Pathways

The reaction pathways of 1H-Imidazole, 1-acetyl-2-azido- are modulated by a combination of electronic and steric effects originating from its substituents.

Electronic Effects: The imidazole ring's electronic character is influenced by both the N-acetyl and the C2-azido groups. The N-acetyl group is a strong electron-withdrawing group, which decreases the electron density of the imidazole ring and makes the carbonyl carbon a prime target for nucleophilic attack. This is the basis for the use of N-acyl imidazoles as acyl transfer agents. nih.gov The 2-azido group is also electron-withdrawing, further activating the N-acetyl group toward nucleophilic acyl substitution. Quantum-chemical calculations on substituted five-membered N-heterocycles confirm that the position of endocyclic nitrogen atoms relative to a substituent profoundly influences its electronic properties. rsc.orgresearchgate.net The proximity of the azido group at C2 to both ring nitrogens would be expected to significantly impact the charge distribution and reactivity of the entire system.

Steric Effects: Steric hindrance plays a critical role in the reactivity of both functional groups.

N-Acetyl Group: As discussed previously, steric bulk near the N-acyl group can significantly affect its stability and reactivity. nih.gov In 1H-Imidazole, 1-acetyl-2-azido-, the 2-azido group could exert some steric influence on the approach of a nucleophile to the acetyl carbonyl, although this effect is likely less pronounced than bulky alkyl or aryl groups.

2-Azido Group: The reactivity of the azido group, particularly in cycloaddition reactions, can also be subject to steric effects. For instance, the regioselectivity of azide-alkyne cycloadditions can be controlled by steric factors on both the azide and the alkyne. acs.org The environment around the C2 position could influence the approach of dipolarophiles.

Potential for Intramolecular Ring Formations (e.g., via acyl nitrene intermediates)

The dual functionality of 1H-Imidazole, 1-acetyl-2-azido- presents the intriguing possibility of intramolecular reactions, particularly through the generation of highly reactive intermediates like nitrenes.

Organic azides are well-known precursors to nitrenes upon thermal or photochemical activation, which proceeds with the extrusion of dinitrogen (N₂). nih.govegyankosh.ac.inresearchgate.net The generation of a nitrene at the C2 position of the imidazole ring would create a highly reactive species, 1-acetyl-1H-imidazol-2-nitrene. Nitrenes can undergo several types of reactions, including intramolecular insertion or cyclization. egyankosh.ac.inworktribe.com

A plausible, though speculative, pathway could involve the intramolecular reaction of the newly formed nitrene. While acyl nitrenes are known intermediates, typically formed from acyl azides and rearranging to isocyanates (Curtius rearrangement), the intermediate here would be a C-imidazolyl nitrene adjacent to an N-acyl group. snnu.edu.cnresearchgate.net The singlet state of this nitrene could potentially attack the carbonyl oxygen of the N-acetyl group. This type of intramolecular interaction could lead to the formation of a fused-ring system, such as an oxazolo[5,4-b]imidazole derivative, although such a pathway is hypothetical and would compete with other rapid nitrene reactions like dimerization or intermolecular reactions. egyankosh.ac.in The study of thermal and photochemical decomposition of other azido-heterocycles has shown that various complex rearrangements and ring formations are possible, often dictated by the specific substitution pattern and reaction conditions. researchgate.netrsc.org

Chemo- and Regioselectivity in Multi-Functional Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another. In a molecule like 1H-Imidazole, 1-acetyl-2-azido-, both concepts are paramount.

Chemoselectivity: The molecule offers two primary reactive sites for competing reactions:

Acyl Transfer: The N-acetyl group can be attacked by nucleophiles, leading to its transfer and the regeneration of 2-azido-1H-imidazole. This pathway is favored by hard nucleophiles.

Azide Reactions: The azido group can undergo a variety of transformations, including:

[3+2] Cycloaddition: Reaction with alkynes or other dipolarophiles to form triazoles. nih.govmdpi.com This is a cornerstone of "click chemistry". organic-chemistry.org

Staudinger Reaction: Reaction with phosphines to form an iminophosphorane, which can be further manipulated. nih.gov

Reduction: Reduction to the corresponding amine (2-amino-1-acetyl-1H-imidazole). nih.govmdpi.com

The choice of reagent and reaction conditions will determine the chemoselectivity. For example, performing a copper-catalyzed reaction with a terminal alkyne would almost certainly lead to a [3+2] cycloaddition on the azide, leaving the acetyl group intact. rsc.org Conversely, treatment with a strong base like sodium hydroxide (B78521) would likely lead to the hydrolysis of the acetyl group.

Regioselectivity: Regioselectivity is most relevant in the context of the azide's cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition between an azide and an unsymmetrical alkyne can produce a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.org However, the use of catalysts allows for high regiocontrol.

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) almost exclusively yields the 1,4-disubstituted triazole isomer. organic-chemistry.orgrsc.orgnih.gov

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) , in contrast, selectively produces the 1,5-disubstituted triazole. organic-chemistry.org

Therefore, by selecting the appropriate catalyst, one can control the regiochemical outcome of the triazole formation, adding another layer of synthetic control to the transformations of 1H-Imidazole, 1-acetyl-2-azido-. The development of nickel-catalyzed cycloadditions has further expanded the toolbox for achieving excellent regio- and chemoselectivity. rsc.org

| Functional Group | Reaction Type | Typical Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Acetyl Group | Acyl Transfer / Hydrolysis | Nucleophiles (e.g., H₂O, OH⁻, R-OH) | 2-Azido-1H-imidazole + Acetylated Nucleophile | researchgate.net |

| - | - | - | ||

| 2-Azido Group | [3+2] Cycloaddition | Alkynes (with Cu(I) or Ru catalyst for regiocontrol) | 1,2,3-Triazole derivative | organic-chemistry.orgrsc.org |

| Staudinger Reaction | Phosphines (e.g., PPh₃) | Iminophosphorane derivative | nih.gov | |

| Reduction | H₂/Pd/C, NaBH₄ | 2-Amino-1-acetyl-1H-imidazole | nih.gov |

Theoretical and Computational Investigations of 1h Imidazole, 1 Acetyl 2 Azido and Analogous Systems

Quantum Chemical Characterization of Electronic Structure and Bonding

The electronic landscape of a molecule dictates its reactivity and physical properties. For 1H-Imidazole, 1-acetyl-2-azido-, the interplay between the aromatic imidazole (B134444) core, the electron-withdrawing acetyl group, and the unique azido (B1232118) substituent creates a complex electronic environment.

Frontier Molecular Orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. acs.org In substituted imidazoles, the energies and distributions of these orbitals are heavily influenced by the nature of the substituents. researchgate.netscirp.org

For a molecule like 1H-Imidazole, 1-acetyl-2-azido-, the HOMO is expected to have significant contributions from the imidazole ring and the azido group, while the LUMO is likely to be centered on the acetyl group and the C2 position of the imidazole ring. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.orgscirp.org

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further insight. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netresearchgate.net For analogous N-acylhydrazone derivatives of imidazo[1,2-a]pyridine (B132010), DFT calculations at the B3LYP/6-31+G(d,p) level have shown a range of values for these descriptors, which are influenced by various substituents. scirp.orgscirp.org It is anticipated that the acetyl and azido groups in the title compound would render it a relatively reactive species with a significant electrophilicity index, making it susceptible to nucleophilic attack.

Table 1: Calculated Reactivity Parameters for Analogous Imidazo[1,2-a]pyridine N-Acylhydrazone Derivatives Data extracted from studies on analogous systems.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) (eV⁻¹) |

|---|---|---|---|---|---|

| Analogue 9e | - | - | 3.91 | - | - |

Source: Adapted from theoretical studies on imidazo[1,2-a]pyridine N-acylhydrazone derivatives. scirp.orgscirp.org The specific values for HOMO, LUMO, hardness, and softness for each individual analogue were part of a larger dataset in the source, with the energy gap being the primary focus for stability comparison.

The distribution of electron density within 1H-Imidazole, 1-acetyl-2-azido- is expected to be highly polarized. The parent imidazole molecule is already a polar compound with a calculated dipole moment of approximately 3.61 D to 3.67 D. nih.govresearchgate.net The nitrogen atoms of the imidazole ring are regions of high electron density. nih.govresearchgate.net

The introduction of an N-acetyl group significantly alters this distribution. The carbonyl oxygen of the acetyl group will be a site of high negative charge, while the carbonyl carbon and the adjacent nitrogen atom will be more electropositive. This is a common feature in N-acyl imidazoles, which are known to be reactive acylating agents due to the electrophilic nature of the carbonyl carbon. nih.gov

The azido group also introduces significant charge separation. In studies of methyl azide (B81097) and other organic azides, the terminal nitrogen atom is typically found to be nucleophilic, while the central nitrogen is electrophilic. mdpi.commdpi.comresearchgate.net Hirshfeld charge analysis on methyl azide shows a charge of approximately -0.12 a.u. on the terminal nitrogen. researchgate.net

Conformational Analysis and Energetic Landscapes

The flexibility of the acetyl and azido substituents gives rise to a complex conformational landscape for 1H-Imidazole, 1-acetyl-2-azido-, with rotational barriers defining the accessibility of different conformers.

The rotation around the N-C(O) bond in N-acyl imidazoles is a well-studied phenomenon. Unlike typical amides which have rotational barriers between 15-20 kcal/mol, highly twisted N-acyl imidazoles can exhibit significantly lower barriers. nih.gov For example, certain substituted N-acyl imidazoles have calculated rotational barriers as low as 9.7-9.8 kcal/mol. nih.gov This lower barrier is attributed to a disruption of the amide bond resonance due to steric hindrance, leading to a longer N-C(O) bond. nih.gov For 1H-Imidazole, 1-acetyl-2-azido-, steric interactions between the azido group at the C2 position and the acetyl group at the N1 position would likely favor a non-planar, twisted conformation of the acetyl group relative to the imidazole ring.

The conformation of the azido group has also been a subject of computational studies. In molecules like methyl azide, the C-N-N-N linkage is not perfectly linear. mdpi.commdpi.com The barrier to rotation around the C-N bond of the azido group is generally low, allowing for different orientations of the azide relative to the rest of the molecule.

The imidazole ring itself is planar. nih.gov However, bulky substituents can induce slight deviations from planarity. In the case of 1H-Imidazole, 1-acetyl-2-azido-, the steric repulsion between the adjacent acetyl and azido groups could potentially lead to minor puckering of the imidazole ring. Computational studies on other substituted imidazoles have shown that the degree of aromaticity, and by extension planarity, can be influenced by the electronic nature of the substituents. researchgate.net Both the acetyl and azido groups are electron-withdrawing, which can affect the electron delocalization within the imidazole ring.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms. cuny.edu For 1H-Imidazole, 1-acetyl-2-azido-, several reaction pathways can be envisioned and studied computationally.

Given the presence of the reactive N-acyl imidazole moiety, the molecule is expected to be an effective acetylating agent. Computational studies could model the mechanism of acetyl transfer to various nucleophiles, determining the transition state structures and activation energies.

The azido group is also highly reactive and can undergo various transformations, such as thermal or photochemical decomposition to a nitrene, or participation in [3+2] cycloaddition reactions (click chemistry). mdpi.comnih.gov Computational modeling can predict the feasibility of these reactions, for instance, by calculating the energy profile for nitrene formation or the activation barriers for cycloaddition with different alkynes or alkenes. The interplay between the acetyl and azido groups could lead to unique intramolecular cyclization pathways, which could be explored through mechanistic studies.

Transition State Characterization for Key Reaction Pathways

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For 1H-Imidazole, 1-acetyl-2-azido- and its analogs, transition state analysis helps to elucidate the energetic barriers associated with important transformations, such as cyclization and decomposition.

In enzymatic systems, transition states are reached through dynamic conformational searches on the femtosecond to picosecond timescale. researchgate.net Analogs that mimic these transition states can bind tightly to enzymes, highlighting the importance of understanding the precise geometry and electronic structure of these transient species. researchgate.netnih.gov For a molecule like 1-acetyl-2-azido-1H-imidazole, key reaction pathways would likely involve the azide group, potentially leading to cyclization or nitrene formation. The transition states for these processes would be characterized by specific geometries and activation energies, which could be computationally modeled to predict reaction rates and mechanisms.

Reaction Coordinate Analysis of Thermal Decomposition of Azides

The thermal decomposition of azides is a critical area of study, particularly for energetic materials. A reaction coordinate analysis provides a detailed picture of the energy landscape along the decomposition pathway, identifying intermediates and transition states.

For organic azides, thermal decomposition often proceeds through the extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate. Theoretical studies on the thermal decomposition of azidoacetonitrile, for example, indicate a stepwise mechanism. researchgate.net The rate-determining step is the formation of the corresponding nitrene, which then rearranges to a more stable imine derivative. This process can occur via a spin-allowed path involving a transition state or a spin-forbidden path through an intersystem crossing. researchgate.net

Table 1: Analogous Thermal Decomposition Data

| Compound | Decomposition Temperature (°C) | Activation Energy (kJ/mol) | Key Intermediate |

| 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) | 369 | 480 | Azo-bridged radical |

| Imidazolium 2,4,5-trinitroimidazolate | Exothermic decomposition | 113.67 | Not specified |

| o,o'-Diazidoazobenzene | 165-175 (in decalin) | Not specified | Tetraazapentalene |

This table presents data from analogous systems to provide context for the potential thermal behavior of 1H-Imidazole, 1-acetyl-2-azido-.

Solvent Effects on Reaction Energetics and Selectivity

The solvent in which a reaction is carried out can have a profound impact on its rate, mechanism, and selectivity. These effects are particularly pronounced for reactions involving polar or charged species, as the solvent can stabilize intermediates and transition states to varying degrees.

Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate solvent effects. nih.gov For reactions involving 1-acetyl-2-azido-1H-imidazole, the polarity of the solvent would be expected to influence both its thermal decomposition and its tautomeric equilibrium. For instance, in the decomposition of azides, a polar solvent might stabilize a charge-separated transition state, potentially lowering the activation energy and increasing the reaction rate.

In the context of tautomerism, the ability of a solvent to form hydrogen bonds can dramatically influence the equilibrium. nih.gov For the azido-tetrazole tautomerism of 2-azidoimidazoles, a polar or protic solvent could selectively stabilize one tautomer over the other through hydrogen bonding or dipole-dipole interactions. This can shift the equilibrium and alter the population of the reactive species. For example, studies on other heterocyclic tautomeric systems have shown that an increase in solvent polarity can lead to a shift in the maximum absorption wavelength, indicating a change in the electronic structure and stability of the tautomers. nih.gov The choice of solvent can therefore be a powerful tool to control the reactivity and selectivity of reactions involving 1-acetyl-2-azido-1H-imidazole.

Probing Azido-Tetrazole Tautomerism in 2-Azidoimidazoles

A fascinating aspect of 2-azidoimidazoles is their existence in a tautomeric equilibrium with the fused tetrazole ring system. This ring-chain tautomerism is a dynamic process that is sensitive to various factors, including substitution and the surrounding environment.

Theoretical Assessment of Ring-Chain Tautomeric Equilibria (e.g., 2-azido-1H-imidazole ↔ 4H-imidazo[1,5-a]tetrazole)

The equilibrium between 2-azido-1H-imidazole and its fused tetrazole isomer, 4H-imidazo[1,5-a]tetrazole, is a well-documented example of azido-tetrazole tautomerism. nih.gov Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in assessing the relative stabilities of these tautomers and the energy barrier for their interconversion.

In many azole systems, the open-chain azide form is found to be more stable for the neutral molecule, while the fused tetrazole becomes more favorable in the anionic form. nih.gov For 2-azido-1H-imidazole, computational studies have explored this equilibrium, considering the different conformations of the azide group (E and Z). nih.gov The relative energies of the azide and tetrazole tautomers determine the position of the equilibrium. Factors that stabilize the tetrazole ring, such as increased aromaticity or favorable substituent effects, will shift the equilibrium towards the fused-ring form.

Table 2: Tautomeric Forms

| Azide Form | Tetrazole Form |

| 1H-Imidazole, 1-acetyl-2-azido- | Acetylated 4H-imidazo[1,5-a]tetrazole |

| 2-azido-1H-imidazole | 4H-imidazo[1,5-a]tetrazole |

Influence of N-Acetyl Substitution on Tautomeric Preferences and Barriers

The introduction of an N-acetyl group at the 1-position of the imidazole ring is expected to significantly influence the azido-tetrazole equilibrium. The electron-withdrawing nature of the acetyl group will alter the electron density distribution in the imidazole ring, which in turn affects the relative stabilities of the azide and tetrazole tautomers.

Studies on related substituted azoles have shown that electron-withdrawing groups, such as nitro or cyano groups, tend to shift the equilibrium towards the azide form. nih.gov Conversely, electron-donating groups like amino or hydroxyl groups favor the tetrazole isomer. nih.gov Based on these trends, the N-acetyl group on 1H-imidazole, 1-acetyl-2-azido- is predicted to favor the azide tautomer.

Furthermore, the N-acetyl group will also affect the energy barrier for the cyclization of the azide to the tetrazole. This barrier is a critical factor in the kinetics of the tautomerization. The precise effect of the N-acetyl group on the tautomeric preference and the activation barrier would require specific computational studies on this molecule. 1H-NMR studies on N-acetyl-L-histidine have demonstrated that N-acetylation does influence the electronic properties and pK values of the imidazole ring, which supports the notion that it would also impact the azido-tetrazole equilibrium. nih.gov

Aromaticity Analysis in Tautomeric Forms

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. In the context of azido-tetrazole tautomerism, the change in aromaticity between the azide and tetrazole forms can be a driving force for the equilibrium.

Advanced Synthetic Applications and Chemical Biology Tools Derived from 1h Imidazole, 1 Acetyl 2 Azido

Exploitation in Azide-Alkyne Cycloaddition ("Click Chemistry")

The azide (B81097) functional group of 1H-Imidazole, 1-acetyl-2-azido- renders it a valuable component in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This area of chemistry is characterized by reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1H-Imidazole, 1-acetyl-2-azido- as a Dipolarophile

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org In this reaction, 1H-Imidazole, 1-acetyl-2-azido- can act as the azide component (a dipolarophile), reacting with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate, dramatically accelerates the reaction compared to the uncatalyzed thermal Huisgen cycloaddition. nih.govnih.gov

The reaction is tolerant of a wide variety of functional groups, making it suitable for complex molecular synthesis. nih.gov The use of ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can further enhance the reaction rate and protect sensitive biomolecules from potential damage by reactive oxygen species that can be generated under the reaction conditions. scispace.com The general scheme for the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate that ultimately leads to the stable triazole product. nih.gov

Key Features of CuAAC:

High regioselectivity for 1,4-disubstituted triazoles. nih.govrsc.org

Mild reaction conditions, often at room temperature. nih.gov

High yields and tolerance of diverse functional groups. nih.gov

Catalyst is crucial for the reaction's efficiency and regioselectivity. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Transformations

To circumvent the potential toxicity of the copper catalyst in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative. magtech.com.cn This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts readily with an azide like 1H-Imidazole, 1-acetyl-2-azido- without the need for a catalyst. magtech.com.cnresearchgate.net The driving force for this reaction is the relief of ring strain in the cycloalkyne upon cycloaddition. magtech.com.cn

The reaction rates of SPAAC can be significantly influenced by the structure of the cycloalkyne. For instance, the introduction of electron-withdrawing groups, such as fluorine atoms, on the cyclooctyne ring can increase the reaction rate. nih.gov The development of various substituted cyclooctynes has been a key area of research to fine-tune the reactivity and properties of the resulting triazoles for applications in chemical biology and materials science. magtech.com.cnresearchgate.net

Comparison of CuAAC and SPAAC:

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) nih.gov | None (metal-free) magtech.com.cn |

| Alkyne | Terminal alkyne nih.gov | Strained cycloalkyne magtech.com.cn |

| Toxicity | Potential cytotoxicity from copper magtech.com.cn | Generally considered biocompatible magtech.com.cn |

| Reaction Rate | Generally very fast nih.gov | Dependent on cycloalkyne strain magtech.com.cnnih.gov |

| Regioselectivity | High (1,4-isomer) nih.gov | Can produce a mixture of regioisomers, but often one is favored rsc.orgsynthical.com |

Regioselectivity Control in Triazole Formation from 1H-Imidazole, 1-acetyl-2-azido-

The regioselectivity of the azide-alkyne cycloaddition is a critical aspect, determining the substitution pattern of the resulting triazole ring. In the context of 1H-Imidazole, 1-acetyl-2-azido-, the formation of either the 1,4- or 1,5-disubstituted triazole is possible.

CuAAC: As mentioned, the copper-catalyzed reaction with terminal alkynes is highly regioselective, yielding predominantly the 1,4-disubstituted triazole. nih.govrsc.org This is a result of the reaction mechanism involving a copper acetylide intermediate. nih.gov

Thermal Cycloaddition: The uncatalyzed thermal Huisgen cycloaddition typically results in a mixture of both 1,4- and 1,5-regioisomers. nih.gov The ratio of these isomers can be influenced by the electronic properties of both the azide and the alkyne. rsc.org

SPAAC: In strain-promoted reactions, while often highly regioselective, the outcome can be influenced by the specific structure of the cycloalkyne and the azide. Secondary interactions between the reactants can play a role in controlling the regioselectivity. rsc.orgsynthical.com

The ability to control the regioselectivity is crucial for designing molecules with specific properties, as the substitution pattern on the triazole ring can significantly impact its biological activity and material properties. nih.gov

Precursor for Diverse Heterocyclic Syntheses

Beyond its utility in click chemistry, 1H-Imidazole, 1-acetyl-2-azido- serves as a versatile precursor for the synthesis of other important heterocyclic compounds.

Synthesis of Amino-Substituted Imidazoles via Azide Reduction

The azido (B1232118) group of 1H-Imidazole, 1-acetyl-2-azido- can be readily reduced to a primary amino group, yielding 1-acetyl-1H-imidazol-2-amine. This transformation is a key step in the synthesis of various amino-substituted imidazoles. The reduction can be achieved using a variety of standard reducing agents. The resulting amino-imidazole is a valuable building block for the synthesis of more complex imidazole (B134444) derivatives with potential applications in medicinal chemistry and materials science. nih.govsapub.org

For instance, the newly formed amino group can undergo a range of subsequent reactions, such as acylation, alkylation, and condensation with carbonyl compounds, to introduce further diversity into the imidazole scaffold. nih.govresearchgate.net

Formation of Fused Imidazole Ring Systems

The reactivity of the azide and the imidazole ring in 1H-Imidazole, 1-acetyl-2-azido- can be harnessed to construct fused imidazole ring systems. These polycyclic aromatic structures are of significant interest due to their presence in many biologically active natural products and pharmaceutical agents. nih.gov

One potential pathway involves an intramolecular cyclization, where the azide group reacts with a substituent on the imidazole ring or the acetyl group under appropriate conditions. While specific examples for 1H-Imidazole, 1-acetyl-2-azido- are not extensively documented in the provided context, the general principle of using azides as precursors for fused heterocycles is well-established. For example, intramolecular reactions of azides with other functional groups within the same molecule can lead to the formation of new rings.

Construction of Complex Polycyclic Architectures

The inherent reactivity of the azido group in 1-acetyl-2-azido-1H-imidazole makes it a valuable precursor for the synthesis of complex polycyclic systems. The azide can readily participate in various cycloaddition reactions, serving as a linchpin for constructing fused heterocyclic rings.

One of the primary routes involves the [3+2] cycloaddition reaction, a cornerstone of "click chemistry." The 2-azidoimidazole can react with a wide range of alkynes to form 1,2,3-triazole rings. By using alkynes that are part of another ring system or contain additional reactive functional groups, intricate polycyclic architectures can be assembled in a modular fashion. For instance, the reaction with a cyclic alkyne would lead directly to a fused tricyclic system.

Furthermore, the azide can undergo thermal or photochemical nitrene insertion reactions. Upon extrusion of dinitrogen gas (N₂), a highly reactive nitrene intermediate is formed. This nitrene can then undergo intramolecular C-H insertion or react with nearby aromatic systems to forge new carbon-nitrogen bonds, effectively building additional rings onto the imidazole core. The acetyl group's electron-withdrawing nature influences the stability and reactivity of the nitrene intermediate, providing a handle for tuning the reaction outcome.

The synthesis of polycyclic systems containing the 1,2,5-oxadiazole (furazan) moiety is another application, where azido-1,2,5-oxadiazoles have been shown to react with dicarbonyl compounds to yield complex triazole-substituted heterocycles rsc.org. By analogy, 1-acetyl-2-azido-1H-imidazole could serve as a building block in similar multi-component reactions to generate novel polycyclic structures with potential applications in materials science or medicinal chemistry.

Utility in Chemical Probe Development and Biomolecule Modification

The bioorthogonal nature of the azido group is central to the application of 1-acetyl-2-azido-1H-imidazole in chemical biology. This functionality allows for its selective reaction in complex biological environments without interfering with native biochemical processes.

Chemo- and Regioselective Labeling of Organic Scaffolds

The primary utility of 1-acetyl-2-azido-1H-imidazole in this context is as a transferable tag for labeling organic molecules. The azide group is renowned for its participation in highly selective ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

A molecule of interest containing an alkyne handle can be selectively labeled with the acetyl-azidoimidazole moiety. This introduces the imidazole scaffold, which can impart new properties such as altered solubility, hydrogen bonding capability, or the ability to coordinate with metal ions. The reaction is highly efficient and proceeds under mild conditions, making it suitable for complex and sensitive substrates. This strategy allows for the precise installation of an imidazole unit onto a larger molecular framework, which can be used to probe molecular interactions or serve as a point of attachment for further functionalization.

| Labeling Reaction | Reactive Partners | Key Features | Potential Application |

| CuAAC | Alkyne, Azide (with Cu(I) catalyst) | High efficiency, mild conditions, forms stable triazole link. | Fluorescent labeling of small molecules. |

| SPAAC | Strained Alkyne (e.g., cyclooctyne), Azide | Copper-free, ideal for living systems, bioorthogonal. | Tagging metabolites for in-vivo tracking. |

| Staudinger Ligation | Phosphine, Azide | Forms an aza-ylide intermediate, bioorthogonal. | Modifying peptide side chains. |

Bioconjugation Strategies for Non-Clinical Research

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a critical technique in non-clinical research thermofisher.com. The 2-azido group makes 1-acetyl-2-azido-1H-imidazole an excellent tool for this purpose. It can be used to attach the imidazole scaffold to proteins, nucleic acids, or lipids that have been pre-functionalized with a reaction partner, typically an alkyne thermofisher.com.

For example, a protein can be metabolically labeled with an alkyne-containing amino acid. Subsequent reaction with 1-acetyl-2-azido-1H-imidazole via CuAAC or SPAAC would covalently attach the imidazole unit to the protein's surface. This modification can be used for several purposes:

Probing Active Sites: If the imidazole is installed near an enzyme's active site, it could act as a mimic of a histidine residue, allowing researchers to study enzyme mechanisms.

Introducing Metal-Binding Sites: The imidazole can serve as a ligand to chelate metal ions, enabling the creation of artificial metalloenzymes or protein-based sensors.

Modifying Biophysical Properties: The attachment of the scaffold can alter a protein's stability, solubility, or aggregation propensity, providing insights into protein structure-function relationships.

This strategy has been successfully applied using other reactive handles to create DNA-antibody conjugates for bioanalysis and super-resolution imaging nih.gov. The use of azide-alkyne click chemistry is a fundamental approach in this field due to its reliability and specificity nih.gov.

Design and Development of Novel Reagents and Ligands

The unique electronic and structural features of the 1-acetyl-2-azidoimidazole scaffold make it an attractive platform for developing new catalysts and ligands.

Imidazole-Based Scaffolds for Organocatalysis

Imidazole and its derivatives are prominent scaffolds in organocatalysis, often acting as nucleophilic or general base catalysts. nih.gov They are known to catalyze a variety of reactions, including acyl transfers and ring-opening polymerizations. nih.govrsc.org The catalytic activity of the imidazole ring in 1-acetyl-2-azido-1H-imidazole would be significantly modulated by its substituents.

The 1-acetyl group is strongly electron-withdrawing, which reduces the nucleophilicity and basicity of the imidazole ring nitrogen atoms. This modification could be leveraged to create a catalyst with attenuated reactivity, useful for reactions requiring fine-tuned control to prevent side reactions. Conversely, the azido group at the 2-position also influences the electronic landscape of the ring. Imidazolium-based ionic liquids, for instance, have shown great potential as organocatalysts for reactions like the cycloaddition of CO₂ to epoxides rsc.orgmdpi.com. While 1-acetyl-2-azido-1H-imidazole is neutral, its derivatives could be explored in similar contexts.

| Potential Organocatalytic Application | Role of Imidazole Scaffold | Influence of Substituents |

| Acyl Transfer Reactions | Nucleophilic catalyst | Acetyl group reduces nucleophilicity for controlled catalysis. |

| Ring-Opening Polymerization | Bifunctional activation of monomer and initiator rsc.org. | Azido group allows for post-polymerization modification via click chemistry. |

| CO₂ Fixation | Activation of epoxides rsc.org. | Electronic tuning by substituents may enhance catalytic efficiency. |

Ligand Design for Transition Metal Catalysis

Imidazole derivatives are excellent ligands for transition metals, owing to the lone pair of electrons on the N3 nitrogen. They are found in the active sites of many metalloenzymes and are used extensively in coordination chemistry jocpr.com. The 1-acetyl-2-azido-1H-imidazole scaffold offers a unique combination of features for ligand design.

The primary coordination would occur through the N3 atom. The electronic properties of the resulting metal complex would be heavily influenced by the 1-acetyl and 2-azido groups. The electron-withdrawing nature of these groups would decrease the electron density on the imidazole ring, making it a weaker sigma-donor but potentially a better pi-acceptor ligand. This can be advantageous in stabilizing low-valent metal centers or tuning the redox potential of the metal catalyst.

Furthermore, the azido group can serve as a secondary functional handle. It can remain as a spectator group, or it could be used to tether the metal complex to a solid support, a protein, or another ligand to create a multifunctional catalytic system. There is enormous interest in transition metal complexes of imidazole derivatives for their catalytic and biological activities jocpr.comuomustansiriyah.edu.iqresearchgate.net. The design of such ligands allows for the preparation of complexes with specific geometries and catalytic properties uomustansiriyah.edu.iq.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of highly functionalized heterocyclic compounds often relies on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of sustainable and green synthetic routes to 1H-Imidazole, 1-acetyl-2-azido-.

Current synthetic strategies for imidazole (B134444) derivatives often employ methods like the Debus-Radziszewski or van Leusen imidazole synthesis. mdpi.comresearchgate.net However, these can require harsh conditions or toxic reagents. Greener alternatives, such as one-pot, multi-component reactions under microwave irradiation or solvent-free conditions, have proven effective for other imidazole derivatives and should be explored for the target molecule. nih.govmdpi.com For instance, a one-pot, four-component reaction has been successfully used for synthesizing other novel imidazole derivatives with high yields and short reaction times, aligning with the principles of sustainable chemistry. nih.gov

The introduction of the azido (B1232118) group is another critical step. While traditional methods might use sodium azide (B81097), modern "click chemistry" approaches and safer diazotransfer reagents like imidazole-1-sulfonyl azide hydrogen sulfate (B86663) offer a more controlled and safer alternative. worktribe.comscripps.eduresearchgate.net Research into catalyst-free methods, such as the [3+2] cyclization of vinyl azides with amidines, could also provide an efficient and environmentally benign route to related imidazole structures. nih.gov

Future synthetic methodologies could focus on the following:

Microwave-Assisted Organic Synthesis (MAOS): To reduce reaction times and improve energy efficiency.

Flow Chemistry: For safer handling of potentially energetic intermediates and improved scalability.

Biocatalysis: Employing enzymes for regioselective synthesis steps under mild conditions.

Use of Greener Solvents: Replacing traditional volatile organic compounds with water or bio-based solvents.

| Methodology | Potential Advantage | Reference for Related Compounds |

|---|---|---|

| One-Pot Multicomponent Reaction | High atom economy, reduced waste, shorter reaction times | nih.govresearchgate.net |

| Microwave Irradiation | Rapid heating, increased reaction rates, higher yields | nih.gov |

| Solvent-Free Synthesis | Reduced environmental impact, simplified workup | mdpi.compolimi.it |

| Safer Diazotransfer Reagents | Improved safety profile for azidation step | worktribe.comresearchgate.nettaylorfrancis.com |

| Catalyst-Free Cyclization | Avoids heavy metal catalysts, simplified purification | nih.gov |

Exploration of Unprecedented Reactivity Modes for the Azido and Acetyl Moieties

The juxtaposition of the electron-withdrawing acetyl group and the versatile azido group on the imidazole ring creates a unique electronic environment that could lead to novel reactivity.

The azido group is well-known for its participation in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". scripps.edu Future work should explore the reactivity of the 2-azidoimidazole in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions to create a library of novel triazole-imidazole hybrids. Beyond this, the azido group can be reduced to an amine, which can then be further functionalized. taylorfrancis.com The thermal or photochemical decomposition of the azide could lead to highly reactive nitrene intermediates, opening pathways to complex heterocyclic systems through C-H insertion or cyclization reactions.

The acetyl group at the N1 position is typically labile and can act as a protecting group or an activating group. google.com Its hydrolysis can regenerate the N-H of the imidazole ring, which is crucial for its role in catalysis and biological systems. nih.govresearchgate.netnih.gov The interplay between the acetyl and azido groups warrants investigation. For example, intramolecular reactions between the two moieties under specific conditions could lead to novel fused heterocyclic systems. The acetyl group's influence on the regioselectivity of reactions involving the azido group is another area ripe for exploration.

Future research on reactivity should investigate:

The kinetics and thermodynamics of cycloaddition reactions involving the 2-azido group.

The generation and trapping of nitrene intermediates from 1-acetyl-2-azido-1H-imidazole.

The potential for intramolecular cyclizations involving both the azido and acetyl groups.

The selective transformation of one functional group in the presence of the other.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating experimental discovery. researchgate.netresearchgate.net For a molecule like 1H-Imidazole, 1-acetyl-2-azido-, computational modeling can offer significant insights.

Predictive Synthesis: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model potential synthetic pathways. By calculating the activation energies and reaction thermodynamics of different routes, researchers can identify the most promising conditions before entering the lab, saving time and resources. polimi.it This is particularly valuable for a molecule with potentially energetic functional groups.

Mechanism Discovery: Computational studies can elucidate the detailed mechanisms of novel reactions. For instance, the mechanism of cycloaddition reactions, nitrene insertions, or intramolecular rearrangements can be mapped out, providing a deeper understanding of the molecule's reactivity. researchgate.net This knowledge is crucial for optimizing reaction conditions and controlling product selectivity. Molecular docking studies, commonly used in drug discovery, can also predict how derivatives might interact with biological targets or material surfaces. nih.govnih.govnih.gov

Key areas for computational investigation include:

Reaction Pathway Modeling: To identify the most viable and sustainable synthetic routes.

Transition State Analysis: To understand the mechanisms of key transformations.

In Silico Screening: To predict the properties and potential applications of a virtual library of derivatives.

Spectroscopic Prediction: To aid in the characterization of new compounds by predicting NMR, IR, and other spectral data.

| Computational Method | Research Application | Reference for Related Compounds |

|---|---|---|

| Density Functional Theory (DFT) | Predicting reaction pathways, transition states, and spectroscopic properties | polimi.it |

| Molecular Docking | Predicting binding modes with biological targets or material frameworks | nih.govnih.govnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments, such as in solution or on a catalyst surface | researchgate.net |

| Ab Initio Molecular Dynamics (AIMD) | Simulating reaction dynamics and exploring conformational landscapes | nih.gov |

Rational Design of Derivatives for Enhanced Functionality in Materials and Catalysis

The functional groups of 1H-Imidazole, 1-acetyl-2-azido- provide multiple handles for chemical modification, allowing for the rational design of derivatives with tailored properties for specific applications in materials science and catalysis.

Materials Science: The imidazole ring is a common component in metal-organic frameworks (MOFs) and other coordination polymers. mdpi.com The azido group can be used to "click" the molecule onto polymer backbones or surfaces, creating functional materials. Upon removal of the acetyl group, the imidazole can act as a ligand. Derivatives could be designed as:

Linkers for MOFs: Creating porous materials for gas storage or separation.

Functional Monomers: For the synthesis of advanced polymers with tunable properties.

Surface Modifiers: To alter the properties of materials for applications in electronics or sensing.

Catalysis: Imidazoles are precursors to N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts. The N-H imidazole (after deacetylation) can be deprotonated to form an NHC. The substituent at the 2-position (derived from the original azido group) would directly influence the steric and electronic properties of the resulting NHC, and therefore its catalytic activity. The azido group itself can be used to anchor these catalysts to solid supports. nih.gov

Future work in this area could focus on:

Synthesis of NHC precursors from 1H-Imidazole, 1-acetyl-2-azido- and evaluation of their catalytic activity.

Incorporation of derivatives into polymeric structures to create recyclable catalysts.

Development of imidazole-based sensors where binding events are signaled by changes in fluorescence or other properties.

By systematically exploring these research avenues, the scientific community can unlock the synthetic utility and application potential of 1H-Imidazole, 1-acetyl-2-azido- and its derivatives, paving the way for new discoveries in chemistry, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-acetyl-2-azido-1H-imidazole, and what experimental factors influence yield?

- Methodological Answer : The synthesis of azido-functionalized imidazoles often involves nucleophilic substitution or azide transfer reactions. A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) has demonstrated high yields (90–96%) for structurally similar imidazo[2,1-b]thiazole derivatives . Key factors affecting yield include:

- Temperature : Optimal ranges between 80–100°C to balance reactivity and side reactions.

- Catalyst Purity : Use anhydrous conditions to prevent hydrolysis of azido groups.